Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- Chrysotoxine is an inhibitor of 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation.
Brand Name: Vulcanchem
CAS No.: 156951-82-5
VCID: VC0523617
InChI: InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3
SMILES: COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC
Molecular Formula: C18H22O5
Molecular Weight: 318.4 g/mol

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-

CAS No.: 156951-82-5

Cat. No.: VC0523617

Molecular Formula: C18H22O5

Molecular Weight: 318.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- - 156951-82-5

Specification

CAS No. 156951-82-5
Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
IUPAC Name 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
Standard InChI InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3
Standard InChI Key YUHRVKGYFHPWRI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Chrysotoxine belongs to the class of methoxyphenols, featuring a phenolic core substituted with multiple methoxy groups and a phenethyl side chain. Its IUPAC name, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol, reflects this intricate substitution pattern . The molecular formula is C₁₈H₂₂O₅, with a molecular weight of 318.4 g/mol . Key structural attributes include:

  • Phenolic hydroxyl group at position 4, contributing to antioxidant activity.

  • Methoxy groups at positions 2, 6, 3', and 4', enhancing lipid solubility and modulating receptor interactions .

  • Phenethyl side chain, which influences steric and electronic properties .

Physicochemical Parameters

Experimental and computational data reveal the following properties :

PropertyValue
Molecular Weight318.4 g/mol
Density1.147 ± 0.06 g/cm³
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)2.799
SolubilitySoluble in DMSO, Methanol
Topological Polar Surface Area57.15 Ų

The LogP value of 2.799 indicates moderate lipophilicity, facilitating membrane permeability . Its topological polar surface area (57.15 Ų) suggests moderate hydrogen-bonding capacity, aligning with its antioxidant behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Chrysotoxine is synthesized via multistep organic reactions, often starting from readily available precursors like 3,4-dimethoxybenzaldehyde and 2,6-dimethoxyphenol . A representative protocol involves:

  • Grignard Reaction: 3,4-Dimethoxybenzaldehyde is converted to 3,4-dimethoxyphenylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent reacts with 2,6-dimethoxyphenol in the presence of copper(I) bromide to form the phenethyl linkage.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Industrial Methods

Patent CN106631714A describes a scalable synthesis using a microreactor and tetrabutylammonium bromide as a catalyst, achieving 85–90% yield through continuous-flow chemistry . Key advantages include reduced reaction time (<4 hours) and minimized byproduct formation .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
CatalystCopper(I) bromideTetrabutylammonium bromide
Reaction Time12–24 hours3–4 hours
Yield70–75%85–90%
PurificationColumn chromatographyRecrystallization

Biological Activities and Mechanisms

Antioxidant Properties

Chrysotoxine exhibits potent radical-scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with an IC₅₀ of 73.90 µg/mL, comparable to ascorbic acid . The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, while methoxy groups stabilize the resulting phenoxyl radical .

Anticancer Effects

In vitro studies on HeLa (cervical carcinoma) and U251 (glioblastoma) cells revealed dose-dependent cytotoxicity, with 81.49% inhibition at 800 µg/mL . Mechanistically, Chrysotoxine induces apoptosis via oxidative stress modulation and mitochondrial membrane depolarization. Mizuno et al. (2008) reported activation of caspase-3 and -9 pathways, confirming pro-apoptotic activity.

Antimicrobial Activity

Chrysotoxine inhibits Staphylococcus aureus and Escherichia coli at MIC (Minimum Inhibitory Concentration) values of 32 µg/mL and 64 µg/mL, respectively. Its amphiphilic structure disrupts bacterial cell membranes, enhancing permeability and causing leakage of intracellular components.

Applications in Pharmaceuticals and Traditional Medicine

Drug Development

As a lead compound, Chrysotoxine serves as a scaffold for developing anticancer agents. Modifications to its methoxy groups have yielded analogs with improved bioavailability and target specificity . For example, 4-((4-(5-aryl-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl derivatives show enhanced cytotoxicity against MCF-7 breast cancer cells .

Traditional Chinese Medicine (TCM)

In TCM, Dendrobium extracts containing Chrysotoxine are used to treat immune disorders and chronic inflammation . Clinical trials report improved lymphocyte proliferation and reduced TNF-α levels in patients with rheumatoid arthritis .

Comparative Analysis with Structural Analogs

3,4-Dimethoxyphenol

  • Structure: Lacks the phenethyl side chain.

  • Activity: Weaker antioxidant and anticancer effects (IC₅₀ > 200 µg/mL).

  • Solubility: Higher aqueous solubility due to reduced lipophilicity .

2-(3,4-Dimethoxyphenyl)ethanol

  • Structure: Ethanol substituent instead of phenolic hydroxyl.

  • Activity: Moderate antimicrobial activity but no apoptosis induction .

Table 2: Key Differences Among Analogs

CompoundAntioxidant IC₅₀ (µg/mL)Anticancer Activity (HeLa)
Chrysotoxine73.9081.49% inhibition
3,4-Dimethoxyphenol210.5035.20% inhibition
2-(3,4-Dimethoxyphenyl)ethanol185.3022.10% inhibition

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